3-Hexenal

Vue d'ensemble

Description

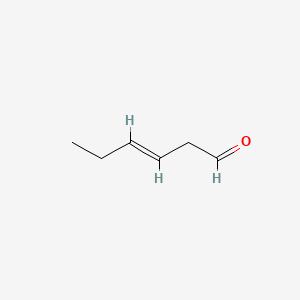

3-Hexenal, also known as hex-3-enal, is an organic compound with the molecular formula C6H10O. It is classified as an unsaturated aldehyde and is known for its intense aroma reminiscent of freshly cut grass and leaves. This compound exists in two isomeric forms: (E)-3-hexenal and (Z)-3-hexenal, with the latter being more commonly referred to as leaf aldehyde due to its natural occurrence in many plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hexenal can be synthesized through various methods. One common approach involves the oxidation of 3-hexen-1-ol using oxidizing agents such as dimethyl sulfoxide (DMSO) and iodine-based catalysts like IBX (2-iodoxybenzoic acid). This method is advantageous due to its high yield and mild reaction conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via biotransformation processes. For instance, recombinant enzymatic systems using Saccharomyces cerevisiae alcohol dehydrogenase (ScADH1) and Candida boidinii formate dehydrogenase (FDH) have been employed to convert trans-2-hexenal to trans-2-hexenol, which can then be further processed to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hexenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexanoic acid.

Reduction: It can be reduced to 3-hexen-1-ol.

Addition: It can participate in addition reactions with nucleophiles due to the presence of the carbon-carbon double bond.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Addition: Reagents like hydrogen chloride or bromine can be used for addition reactions.

Major Products:

Oxidation: Hexanoic acid.

Reduction: 3-Hexen-1-ol.

Addition: 3-Chlorohexanal or 3-Bromohexanal, depending on the halogen used

Applications De Recherche Scientifique

3-Hexenal has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It plays a role in plant signaling and defense mechanisms.

Medicine: Research is ongoing into its potential antimicrobial and antifungal properties.

Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. .

Mécanisme D'action

The mechanism of action of 3-hexenal involves its interaction with various molecular targets and pathways:

Plant Defense: In plants, this compound is produced via the lipoxygenase pathway, where it acts as a signaling molecule to activate defense responses.

Antifungal Activity: Studies have shown that this compound can inhibit the growth of certain fungi by disrupting cell membrane integrity and affecting the synthesis of essential cellular components

Comparaison Avec Des Composés Similaires

3-Hexenal is similar to other alkenals such as:

Acrolein (2-propenal): Known for its pungent odor and use as a biocide.

Crotonaldehyde (2-butenal): Used in organic synthesis and as a warning agent in fuel gases.

(E,E)-2,4-Decadienal: Known for its strong odor and use in flavoring.

Uniqueness:

Aroma: this compound is particularly valued for its fresh, green aroma, which is more intense than that of its isomer, 3-hexen-1-ol.

Biological Role: Its role in plant defense mechanisms and signaling is more pronounced compared to other alkenals

Activité Biologique

3-Hexenal, a six-carbon aldehyde, is a significant compound in the realm of plant biology, particularly known for its role as a green leaf volatile (GLV). This compound is produced in response to herbivory and mechanical damage, serving various ecological functions such as plant defense and signaling. This article explores the biological activity of this compound, highlighting its biochemical pathways, ecological roles, and potential applications based on recent research findings.

This compound exists primarily in two isomeric forms: (Z)-3-hexenal and (E)-2-hexenal. The former is rapidly produced from lipid peroxidation during plant stress, particularly when tissues are damaged. The enzymatic conversion of (Z)-3-hexenal to (E)-2-hexenal is catalyzed by specific isomerases identified in various plant species, including cucumbers and peppers .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H10O |

| Molecular Weight | 98.15 g/mol |

| Boiling Point | 132 °C |

| Solubility | Soluble in organic solvents |

Plant Defense Mechanism

This compound plays a crucial role in plant defense by attracting natural predators of herbivores. For instance, it has been shown to increase the foraging efficiency of predators like Geocoris spp., thereby reducing herbivore populations . Additionally, the production of this volatile compound can deter oviposition by female moths, thus protecting the plants from further damage .

Interaction with Other Organisms

The emission of this compound has been linked to various interspecies interactions. For example, studies have shown that its presence can influence the behavior of beneficial insects and pathogens alike. In a controlled study involving strawberries treated with this compound, it was observed that the compound significantly reduced mold infection rates compared to untreated controls . This suggests potential applications in post-harvest treatments to enhance fruit longevity.

Case Studies

- Cucumber Isomerases : Research identified two hexenal isomerases in cucumbers that facilitate the conversion of (Z)-3-hexenal into (E)-2-hexenal. This enzymatic activity not only affects the volatile profile but also enhances the plant's ability to respond to herbivory .

- Strawberry Preservation : A study demonstrated that strawberries treated with cis-3-hexenal showed improved survival rates against Botrytis cinerea infections. The survival rates were significantly higher than those of control strawberries, indicating that this compound could be used effectively as a natural preservative .

Regulatory Mechanisms

The biosynthesis of this compound is regulated by various environmental factors including pH levels and calcium ion concentrations. Recent findings suggest that a hydrophobic environment may also enhance its production . Understanding these regulatory mechanisms can provide insights into optimizing conditions for increased production of this valuable compound.

Propriétés

Numéro CAS |

4440-65-7 |

|---|---|

Formule moléculaire |

C6H10O |

Poids moléculaire |

98.14 g/mol |

Nom IUPAC |

hex-3-enal |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3 |

Clé InChI |

GXANMBISFKBPEX-UHFFFAOYSA-N |

SMILES |

CCC=CCC=O |

SMILES isomérique |

CC/C=C/CC=O |

SMILES canonique |

CCC=CCC=O |

Point d'ébullition |

57.00 °C. @ 28.00 mm Hg |

Densité |

0.970-0.980 |

melting_point |

126 °C |

Key on ui other cas no. |

69112-21-6 4440-65-7 |

Description physique |

Solid |

Pictogrammes |

Flammable; Irritant |

Solubilité |

insoluble in water; soluble in fat soluble (in ethanol) |

Synonymes |

(Z)-3-hexenal 3-hexenal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.